molecular formula C9H11N3OS2 B3128828 (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine CAS No. 338976-46-8

(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine

Cat. No.: B3128828
CAS No.: 338976-46-8
M. Wt: 241.3 g/mol
InChI Key: DEBNXFPNDKJMAI-BJMVGYQFSA-N
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Description

(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is a synthetic organic compound characterized by its unique imidazo[2,1-b][1,3]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine typically involves the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group is introduced via nucleophilic substitution reactions, often using alkyl halides and thiols.

    Formation of the Methylidenehydroxylamine Moiety: This step involves the condensation of the imidazo[2,1-b][1,3]thiazole derivative with hydroxylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[2,1-b][1,3]thiazole ring to more reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, thiols, and other nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and reactivity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{[6-(methylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
  • (E)-N-{[6-(ethylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
  • (E)-N-{[6-(butylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine

Uniqueness

(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine is unique due to the presence of the propan-2-ylsulfanyl group, which can influence its reactivity and interaction with molecular targets. This structural feature may confer distinct properties compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

(NE)-N-[(6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS2/c1-6(2)15-8-7(5-10-13)12-3-4-14-9(12)11-8/h3-6,13H,1-2H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNXFPNDKJMAI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)SC1=C(N2C=CSC2=N1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
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(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
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(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
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(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
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(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine
Reactant of Route 6
(E)-N-{[6-(propan-2-ylsulfanyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}hydroxylamine

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